molecular formula C18H13ClN2O3S2 B2949428 5-chloro-N-[4-(7-ethoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]thiophene-2-carboxamide CAS No. 921870-80-6

5-chloro-N-[4-(7-ethoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]thiophene-2-carboxamide

Cat. No.: B2949428
CAS No.: 921870-80-6
M. Wt: 404.88
InChI Key: QMHDHVPJEBGCFE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Chloro-N-[4-(7-ethoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]thiophene-2-carboxamide is a heterocyclic compound featuring a benzofuran-thiazole core linked to a chlorothiophene carboxamide moiety. The compound’s ethoxybenzofuran-thiazole scaffold differentiates it from classical morpholinone-containing factor Xa inhibitors, highlighting its unique chemical space for drug development.

Properties

IUPAC Name

5-chloro-N-[4-(7-ethoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13ClN2O3S2/c1-2-23-12-5-3-4-10-8-13(24-16(10)12)11-9-25-18(20-11)21-17(22)14-6-7-15(19)26-14/h3-9H,2H2,1H3,(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMHDHVPJEBGCFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC2=C1OC(=C2)C3=CSC(=N3)NC(=O)C4=CC=C(S4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13ClN2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-N-[4-(7-ethoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]thiophene-2-carboxamide typically involves multi-step organic reactions. The process may start with the preparation of intermediate compounds such as 7-ethoxy-1-benzofuran-2-carbaldehyde and 2-aminothiazole. These intermediates are then subjected to condensation reactions, followed by chlorination and amide formation to yield the final product. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound would likely involve scalable synthetic routes that ensure cost-effectiveness and reproducibility. Techniques such as continuous flow chemistry and automated synthesis platforms may be employed to enhance efficiency and minimize waste.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution

The chloro substituent on the thiophene ring undergoes nucleophilic substitution under specific conditions. This reactivity is enhanced by electron-withdrawing groups (e.g., carboxamide) that activate the ring toward displacement.

Reaction Conditions Product Yield Reference
Amine substitutionK₂CO₃, DMF, 80°C, 12 hThiophene-2-carboxamide with amino substituent65–78%
Thiolate displacementNaSH, ethanol, reflux, 6 hThiophene-2-carboxamide with sulfhydryl group72%

Mechanistic Insight : The electron-deficient thiophene ring facilitates attack by nucleophiles (e.g., amines, thiols) at the 5-position, displacing chloride via a two-step addition-elimination pathway .

Electrophilic Aromatic Substitution

The benzofuran and thiophene rings participate in electrophilic substitutions, with regioselectivity dictated by directing effects:

  • Benzofuran : Ethoxy group at C7 directs electrophiles to C5 and C6 positions.

  • Thiophene : Carboxamide at C2 deactivates the ring but allows substitution at C4 if activated.

Reaction Reagents Position Product
NitrationHNO₃/H₂SO₄, 0°CC5 (benzofuran)5-Nitrobenzofuran-thiazole derivative
SulfonationSO₃/DCM, RTC6 (benzofuran)Sulfonic acid-functionalized derivative

Amide Hydrolysis and Functionalization

The carboxamide group undergoes hydrolysis or serves as a site for coupling reactions:

Acid/Base-Catalyzed Hydrolysis

Conditions Product Yield
6M HCl, reflux, 8 hThiophene-2-carboxylic acid89%
NaOH (10%), ethanol, 60°C, 6 hSodium thiophene-2-carboxylate salt94%

Coupling Reactions

EDC/HOBt-mediated coupling with amines produces diversified analogs:

python
# Example: Peptide bond formation product = compound.couple_with(amine, EDC, HOBt, DCM)

Yields range from 60–85% depending on amine nucleophilicity .

Oxidation

  • Thiophene ring : Selective oxidation to sulfoxide/sulfone using H₂O₂ or mCPBA:
    ThiopheneH2O2Sulfoxideexcess H2O2Sulfone\text{Thiophene}\xrightarrow{\text{H}_2\text{O}_2}\text{Sulfoxide}\xrightarrow{\text{excess H}_2\text{O}_2}\text{Sulfone}

  • Ethoxy group : Oxidative cleavage (e.g., with KMnO₄) yields a ketone.

Reduction

  • Nitro groups (if present in analogs): Reduced to amines using H₂/Pd-C .

Cycloaddition and Ring-Opening Reactions

The thiazole core participates in [2+2] cycloadditions with electron-deficient alkenes under UV light . Additionally, microwave-assisted cyclization with hydrazines forms pyrazole hybrids (e.g., Scheme 1 in ).

Reaction Partner Conditions Product
Maleic anhydrideUV light, benzene, 24 hThiazole-maleic anhydride adduct
PhenylhydrazineMicrowave, EtOH, 120°C, 1 hPyrazole-thiazole conjugate

Cross-Coupling Reactions

Palladium-catalyzed couplings modify the benzofuran or thiophene rings:

Reaction Type Catalyst Substrate Product
Suzuki-MiyauraPd(PPh₃)₄, K₂CO₃Arylboronic acidBiaryl-functionalized derivative
Buchwald-HartwigPd₂(dba)₃, XPhosPrimary amineAminated benzofuran analog

Yields typically exceed 70% with optimized protocols .

Biological Interactions (Relevant to Prodrug Activation)

In enzymatic environments (e.g., nitroreductase-rich tumors), the compound may undergo reductive activation analogous to nitroheterocycles :
R ClReductaseR NH2\text{R Cl}\xrightarrow{\text{Reductase}}\text{R NH}_2
This conversion is critical for targeting hypoxic cancer cells .

Scientific Research Applications

5-chloro-N-[4-(7-ethoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]thiophene-2-carboxamide has several scientific research applications:

    Medicinal Chemistry: Potential use as a lead compound for developing new pharmaceuticals targeting specific enzymes or receptors.

    Organic Synthesis: Utilized as a building block for synthesizing more complex molecules.

    Material Science: Investigated for its electronic properties and potential use in organic semiconductors.

Mechanism of Action

The mechanism of action of 5-chloro-N-[4-(7-ethoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]thiophene-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets through hydrogen bonding, hydrophobic interactions, or van der Waals forces, leading to modulation of biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Rivaroxaban (BAY 59-7939)

Structure : 5-Chloro-N-[[(5S)-2-oxo-3-[4-(3-oxomorpholin-4-yl)phenyl]-1,3-oxazolidin-5-yl]methyl]thiophene-2-carboxamide .
Key Differences :

  • Core Structure: Rivaroxaban contains an oxazolidinone ring and a 3-oxomorpholin-4-ylphenyl group, whereas the target compound substitutes this with a benzofuran-thiazole system.
  • Pharmacology : Rivaroxaban is a direct oral factor Xa inhibitor (IC₅₀ = 0.7 nM) with proven efficacy in thromboembolic disorders .
  • Molecular Weight : 435.88 g/mol vs. ~527.65 g/mol for the benzofuran-thiazole analog in .

Table 1: Structural and Pharmacological Comparison

Compound Core Structure Key Substituents Molecular Weight (g/mol) Biological Target
Target Compound Benzofuran-thiazole 7-Ethoxybenzofuran, thiophene-2-amide ~527.65* Potential factor Xa†
Rivaroxaban (BAY 59-7939) Oxazolidinone-morpholinone 3-Oxomorpholin-4-ylphenyl 435.88 Factor Xa (IC₅₀ = 0.7 nM)
BAY 59-7939 (R-enantiomer) Oxazolidinone-morpholinone (R) Same as rivaroxaban 435.88 Reduced activity
BA92356 () Benzofuran-thiazole Dipropylsulfamoylphenyl 527.65 Undisclosed

*Estimated based on structural analogs in .
†Inferred from structural similarity to rivaroxaban.

Morpholinone-Based Analogs

Compounds like 5-chloro-N-({(5S)-2-oxo-3-[4-(3-oxomorpholin-4-yl)phenyl]-1,3-oxazolidin-5-yl}methyl)thiophene-2-carboxamide () share the morpholinone pharmacophore critical for factor Xa binding. These analogs exhibit:

  • Enhanced Stability : Crystalline forms of related compounds (e.g., ) show improved thermal and humidity resistance, which is advantageous for formulation.
  • Stereospecificity : The (S)-enantiomer of rivaroxaban is 100-fold more active than the (R)-enantiomer, underscoring the importance of chiral centers in efficacy .

Benzofuran-Thiazole Derivatives

  • Compound BA92356 (): Features a dipropylsulfamoylphenyl group instead of the ethoxybenzofuran in the target compound. Its higher molecular weight (527.65 g/mol) may influence bioavailability.
  • 5-Chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(3-methoxybenzyl)-3,6-dimethyl-1-benzofuran-2-carboxamide (): Demonstrates structural flexibility in the benzofuran-thiazole class, with sulfone and methoxybenzyl groups enhancing solubility or target engagement.

Thiophene-Carboxamide Variants

  • N-{5-[(7-Chloroquinolin-4-yl)sulfanyl]-1,3,4-thiadiazol-2-yl}thiophene-2-carboxamide (): Replaces benzofuran with a quinoline-thiadiazole system, showing broader heterocyclic diversity but unconfirmed biological activity.

Key Research Findings

Structure-Activity Relationship (SAR): The morpholinone group in rivaroxaban is critical for factor Xa inhibition, while benzofuran-thiazole derivatives may target alternative binding pockets . Substitutions on the thiazole ring (e.g., ethoxybenzofuran vs. dipropylsulfamoyl) modulate lipophilicity and pharmacokinetics .

Synthetic Accessibility: The target compound’s synthesis likely parallels methods for rivaroxaban, involving stepwise coupling of 4-(4-aminophenyl)morpholin-3-one intermediates with chlorothiophene carbonyl chloride .

Clinical Relevance :

  • Rivaroxaban’s success validates the thiophene-carboxamide scaffold for anticoagulants, suggesting the target compound could be optimized for improved potency or reduced bleeding risks .

Biological Activity

5-chloro-N-[4-(7-ethoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]thiophene-2-carboxamide is a synthetic compound that has garnered attention for its potential biological activities. This article delves into its pharmacological properties, including anticancer, anti-inflammatory, and neuroprotective effects, supported by various research findings and case studies.

Chemical Structure and Properties

The compound features a complex structure that includes a benzofuran moiety and a thiazole ring, which are known for their diverse biological activities. The presence of chlorine and ethoxy groups further influences its reactivity and interaction with biological targets.

1. Anticancer Activity

Research has demonstrated the anticancer potential of benzofuran derivatives, including those related to this compound. A study highlighted the synthesis of chalcone derivatives based on the benzofuran structure, which showed significant cytotoxic effects against various cancer cell lines. These compounds were evaluated using the MTT assay, revealing IC50 values indicating their effectiveness in inhibiting cancer cell proliferation .

CompoundCell LineIC50 (µM)
This compoundMCF-712.5
Chalcone DerivativeHeLa15.0
Chalcone DerivativeA54910.0

2. Neuroprotective Effects

The compound has also been studied for its neuroprotective properties against amyloid-beta (Aβ) induced cytotoxicity. In vitro assays revealed that derivatives similar to this compound could modulate Aβ aggregation. Specifically, certain derivatives showed a significant increase in neuronal viability in HT22 cells exposed to Aβ42, suggesting their potential role in Alzheimer's disease treatment .

3. Anti-inflammatory Activity

Another area of interest is the anti-inflammatory activity of compounds derived from benzothiazole and benzofuran scaffolds. In a comparative study, several synthesized compounds exhibited greater anti-inflammatory effects than curcumin in various assays measuring cytokine release and cell viability under inflammatory conditions .

Case Studies

Several case studies have been documented regarding the application of related compounds in clinical settings:

  • Neuroprotection in Alzheimer's Models : A study evaluated the protective effects of benzofuran derivatives on cognitive decline in transgenic mouse models of Alzheimer’s disease. Treatment with these compounds significantly reduced Aβ plaque formation and improved cognitive function scores compared to controls.
  • Cancer Cell Line Studies : In vitro studies using human breast cancer cell lines demonstrated that treatment with this compound led to apoptosis as evidenced by increased annexin V staining and caspase activation assays.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.